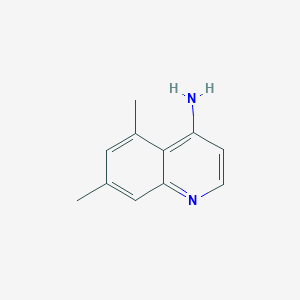

4-Amino-5,7-dimethylquinoline

説明

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical and Biological Research

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. Its derivatives have been extensively investigated and are known to exhibit a wide spectrum of biological activities, including antimicrobial, antimalarial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govnih.gov The success of quinoline-based drugs has spurred further exploration into the synthesis and functionalization of this versatile heterocycle. biointerfaceresearch.comijshr.com Researchers continuously seek to design and synthesize new quinoline derivatives with enhanced efficacy and novel mechanisms of action. nih.govorientjchem.org The adaptability of the quinoline ring allows for modifications at various positions, enabling the fine-tuning of its physicochemical and biological characteristics. biointerfaceresearch.com

The broad utility of quinolines extends beyond medicine into materials science, where they are investigated for applications in fluorescent probes and other functional materials. nih.gov The ability to introduce different substituents onto the quinoline core allows for the creation of molecules with specific electronic and photophysical properties.

Research Context and Specific Scholarly Interest in 4-Amino-5,7-dimethylquinoline

Within the extensive family of quinoline derivatives, this compound has attracted specific scholarly attention. Its structure, featuring an amino group at the 4-position and methyl groups at the 5- and 7-positions, presents a unique combination of substituents that influence its chemical behavior and potential biological interactions. The empirical formula for this compound is C₁₁H₁₂N₂, and it has a molecular weight of 172.23 g/mol . sigmaaldrich.com

Academic interest in this compound is driven by the desire to understand how the interplay of its functional groups affects its properties and to explore its potential in various research domains. The amino group, a known pharmacophore, and the lipophilic methyl groups are key features that researchers investigate to elucidate structure-activity relationships. While the broader class of aminoquinolines has been studied for its interaction with biological targets, the specific substitution pattern of this compound warrants dedicated investigation. acs.org

Recent research efforts have included the synthesis and characterization of various substituted quinolines, with a focus on developing efficient and selective synthetic methodologies. nih.govbohrium.com The study of compounds like this compound contributes to the fundamental understanding of quinoline chemistry and provides a basis for the rational design of new molecules with tailored properties.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,7-dimethylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSRMFQWMZKGCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CC(=C2C(=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589030 | |

| Record name | 5,7-Dimethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948292-64-6 | |

| Record name | 5,7-Dimethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948292-64-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation Techniques in 4 Amino 5,7 Dimethylquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Amino-5,7-dimethylquinoline, a combination of one-dimensional and advanced two-dimensional NMR techniques would be essential for unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides crucial information about the number, environment, and connectivity of protons in a molecule. In the case of this compound, the ¹H NMR spectrum would be expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) core, the protons of the amino group, and the protons of the two methyl groups.

The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating amino group and the electron-donating methyl groups, as well as by the anisotropic effects of the fused ring system. The protons on the pyridine (B92270) and benzene (B151609) rings of the quinoline scaffold would likely appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The protons of the amino group (NH₂) would likely appear as a broad singlet, with a chemical shift that can be influenced by solvent and concentration. The two methyl groups at positions 5 and 7 would each give rise to a singlet, with their precise chemical shifts being characteristic of their position on the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is predictive, based on general principles and data from related compounds, as specific experimental data is not available.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | 8.0 - 8.5 | Doublet |

| H3 | 6.5 - 7.0 | Doublet |

| H6 | 7.0 - 7.5 | Singlet |

| H8 | 7.0 - 7.5 | Singlet |

| 5-CH₃ | 2.3 - 2.6 | Singlet |

| 7-CH₃ | 2.3 - 2.6 | Singlet |

| 4-NH₂ | Variable (broad) | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The spectrum would be expected to show signals for the nine carbon atoms of the quinoline ring system and the two methyl carbons. The carbons bearing the amino and methyl groups would experience shifts due to substitution. The quaternary carbons and the carbons in the aromatic rings would have characteristic chemical shifts that aid in their assignment. For instance, the carbon atom attached to the amino group (C4) would be significantly shifted compared to an unsubstituted quinoline.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive, based on general principles and data from related compounds, as specific experimental data is not available.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 145 - 150 |

| C3 | 110 - 115 |

| C4 | 150 - 155 |

| C4a | 148 - 152 |

| C5 | 130 - 135 |

| C6 | 120 - 125 |

| C7 | 135 - 140 |

| C8 | 115 - 120 |

| C8a | 140 - 145 |

| 5-CH₃ | 15 - 20 |

| 7-CH₃ | 15 - 20 |

Advanced NMR Techniques for Comprehensive Structural Confirmation

To achieve unequivocal structural assignment, advanced two-dimensional (2D) NMR techniques are indispensable. These experiments reveal correlations between different nuclei, providing a complete picture of the molecular connectivity and spatial relationships.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons. For this compound, this would be particularly useful in confirming the coupling between the protons on the pyridine ring (H2 and H3).

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the quinoline ring by linking the previously assigned proton signals to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals long-range correlations between protons and carbons (typically over two to three bonds). This is a powerful tool for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations from the methyl protons to the carbons of the benzene ring would confirm their positions at C5 and C7.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment provides information about the spatial proximity of protons. This can be used to confirm through-space interactions, such as between the amino protons and the proton at the C3 position, further solidifying the structural assignment.

The collective data from these advanced NMR experiments would provide a robust and detailed confirmation of the structure of this compound.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule, with specific peaks corresponding to the stretching and bending vibrations of different bonds and functional groups.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and various bending vibrations.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound (Note: This table is predictive, based on general principles and data from related compounds, as specific experimental data is not available.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretching (Amino) | 3300 - 3500 | Medium |

| Aromatic C-H Stretching | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretching (Methyl) | 2850 - 3000 | Medium |

| C=N Stretching (Pyridine ring) | 1600 - 1650 | Strong |

| C=C Stretching (Aromatic rings) | 1450 - 1600 | Strong to Medium |

| N-H Bending (Amino) | 1550 - 1650 | Medium |

| C-H Bending (Aromatic) | 700 - 900 | Strong |

| C-N Stretching | 1250 - 1350 | Medium |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional structural information, especially regarding the vibrations of the quinoline ring system.

The aromatic C=C stretching vibrations of the quinoline core are expected to produce strong signals in the Raman spectrum. The symmetric vibrations of the methyl groups would also be readily observable. The combination of FT-IR and Raman data provides a more complete picture of the vibrational properties of the molecule, aiding in a comprehensive structural elucidation. DFT calculations are often employed to predict and help assign the Raman active modes in quinoline derivatives.

Table 4: Predicted Raman Shifts for this compound (Note: This table is predictive, based on general principles and data from related compounds, as specific experimental data is not available.)

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Ring Breathing Mode (Quinoline) | ~1350 - 1400 | Strong |

| Aromatic C=C Stretching | 1500 - 1620 | Strong |

| Symmetric CH₃ Stretching | ~2920 | Medium |

| Aromatic C-H in-plane bending | 1000 - 1300 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the mass-to-charge ratio (m/z) of ions, which provides direct evidence of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) distinguishes between compounds that may have the same nominal mass but different elemental compositions by measuring mass with very high accuracy. For this compound, HRMS is the definitive method for confirming its molecular formula, C₁₁H₁₂N₂. sigmaaldrich.comsigmaaldrich.com

By measuring the exact mass of the protonated molecule, [M+H]⁺, and comparing it to the calculated theoretical mass, the molecular formula can be unequivocally verified. The deviation between the measured and calculated mass, expressed in parts per million (ppm), serves as a measure of accuracy. A low ppm error provides high confidence in the assigned formula. While specific experimental HRMS data for this compound is not widely published, the principle remains a standard procedure in chemical characterization. mdpi.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂ |

| Calculated Exact Mass ([M]) | 172.10005 u |

| Calculated Exact Mass of Ion ([M+H]⁺) | 173.10787 u |

| Typical HRMS Instrument | Time-of-Flight (TOF), Orbitrap |

| Expected Experimental Result | Measured m/z value with < 5 ppm error from calculated value |

In addition to providing molecular weight information, mass spectrometry can be used to deduce a molecule's structure by analyzing its fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron impact), it breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The study of these fragments provides a roadmap to the molecule's connectivity.

For this compound, the fragmentation would be influenced by the stable quinoline ring system, the amino group, and the two methyl groups. Key fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): This would result in a prominent peak at m/z 157 (M-15). The resulting cation would be stabilized by the aromatic system.

Loss of hydrogen cyanide (HCN): Cleavage of the pyridine ring, a common fragmentation pathway for quinolines, could lead to the loss of HCN, resulting in a fragment ion at m/z 145 (M-27).

Alpha-cleavage: The bond adjacent to the amino group could cleave, although this is more common in aliphatic amines. miamioh.edu

The resulting mass spectrum would display a unique pattern of peaks corresponding to these and other fragments, which, when pieced together, confirms the arrangement of the atoms within the this compound structure. libretexts.orgnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

By irradiating a single crystal of this compound with X-rays, a diffraction pattern is produced. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, revealing the exact positions of each atom. This technique yields a wealth of structural information, including bond lengths, bond angles, and torsion angles with very high precision. mdpi.comresearchgate.net

If a single crystal of this compound were analyzed, the resulting data would provide an unambiguous confirmation of its molecular structure and details about its conformation in the solid state.

| Parameter | Type of Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating crystal unit |

| Atomic Coordinates (x, y, z) | Precise position of every atom in the unit cell |

| Bond Lengths (Å) | e.g., C-C, C-N bond distances |

| Bond Angles (°) | e.g., C-N-C, C-C-C angles |

| Torsion Angles (°) | Conformation of the molecule |

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This packing is governed by noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π–π stacking interactions. rsc.org These interactions are crucial in determining the material's physical properties. mdpi.com

In the case of this compound, the amino group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom in the quinoline ring is a hydrogen bond acceptor. Therefore, it is highly probable that the crystal structure is stabilized by intermolecular N-H···N hydrogen bonds, linking molecules into chains, sheets, or more complex three-dimensional networks. rsc.orgnih.gov Furthermore, the planar aromatic quinoline ring system could participate in π–π stacking interactions with neighboring molecules, further stabilizing the crystal structure. A detailed crystallographic analysis would map out these interactions precisely, providing insight into the supramolecular chemistry of the compound.

Photoemission Spectroscopy and Electronic Structure Probing

Photoemission spectroscopy (PES) is a powerful technique used to investigate the electronic structure of materials. By irradiating a sample with high-energy photons, electrons are ejected, and their kinetic energy is measured. This data provides direct information about the electron binding energies in both core and valence orbitals.

For quinoline and its derivatives, PES can be used to understand how substituents affect the electronic properties of the parent molecule. researchgate.net In this compound, the electron-donating amino and methyl groups are expected to influence the energy levels of the π-electrons in the aromatic system.

By analyzing the valence and core-level spectra (e.g., C 1s, N 1s), researchers can gain a detailed picture of the molecular orbitals. Theoretical calculations, often based on density functional theory (DFT), are typically used in conjunction with experimental PES data to assign spectral features and provide a comprehensive understanding of the electronic structure. researchgate.net This knowledge is vital for predicting the molecule's reactivity and its potential in applications such as materials science or medicinal chemistry.

Valence and Core Level Photoemission Spectroscopy

A comprehensive review of scientific literature reveals a notable absence of specific research focused on the valence and core level photoemission spectroscopy of this compound. Photoemission spectroscopy is a powerful surface-sensitive technique that measures the kinetic energy of electrons emitted from a material upon irradiation with photons. This analysis provides fundamental insights into the electronic structure, including the occupied electronic states in the valence band and the binding energies of core electrons, which are characteristic of the elemental composition and chemical environment.

While the principles of photoemission spectroscopy are widely applied across materials science and chemistry for the characterization of various compounds, including nitrogen-containing heterocyclic molecules, dedicated studies applying this technique to this compound have not been identified in publicly accessible research databases. Such a study would be anticipated to provide valuable data on the electronic states of the constituent carbon and nitrogen atoms within the quinoline ring system and the amino group, offering a deeper understanding of its chemical bonding and reactivity.

Investigation of Core-Level Binding Energies

Similar to the broader photoemission spectroscopy data, specific experimental or theoretical investigations into the core-level binding energies of this compound are not available in the current body of scientific literature. The determination of core-level binding energies, typically through X-ray Photoelectron Spectroscopy (XPS), is crucial for identifying the chemical states of elements within a molecule. For this compound, analysis of the C 1s, and N 1s core levels would be of particular interest.

The binding energies of the nitrogen atoms, for instance, would differ between the amino group and the quinoline ring, reflecting their distinct chemical environments. Likewise, the various carbon atoms within the aromatic rings and the methyl groups would exhibit slight shifts in their C 1s binding energies. This information is instrumental for a complete electronic structure characterization. However, without dedicated research on this specific compound, no quantitative data on these binding energies or their chemical shifts can be presented.

Due to the lack of available research, no data tables on the valence, core level, or binding energies for this compound can be generated at this time.

Computational Chemistry and Theoretical Modeling of 4 Amino 5,7 Dimethylquinoline

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry for investigating the electronic structure of many-body systems. scirp.orgthaiscience.info It is particularly effective for calculating the properties of molecules like 4-Amino-5,7-dimethylquinoline with a favorable balance of accuracy and computational cost. scirp.org DFT calculations are typically performed using specific functionals, such as B3LYP or M06-2X, and a basis set, like 6-311G(d,p) or def2-TZVP, which defines the set of functions used to build the molecular orbitals. acs.orgnih.govnih.govnrel.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. uni-muenchen.de For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable structure with the lowest possible energy is found. als-journal.com The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for flexible molecules. nih.gov While the quinoline (B57606) ring system is largely rigid, rotation around the C7-NH2 bond can lead to different conformers. Computational methods can explore the energy landscape associated with this rotation to identify the most stable orientation of the amino group relative to the aromatic ring. nih.govuni-muenchen.de

Table 1: Predicted Geometrical Parameters for this compound This table presents plausible optimized geometry values based on DFT calculations of similar quinoline structures. Actual experimental values may vary.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C7-N(H2) | 1.36 Å |

| C5-C(H3) | 1.51 Å | |

| C7-C(H3) | 1.51 Å | |

| C8-N(ring) | 1.37 Å | |

| Bond Angles | C6-C7-C8 | 120.5° |

| C6-C7-N(H2) | 119.5° | |

| C8-C7-N(H2) | 120.0° | |

| Dihedral Angles | C6-C7-N(H2)-H | 0.0° / 180.0° |

DFT calculations are highly effective in predicting various spectroscopic parameters. mpg.de By calculating the vibrational frequencies of the optimized molecular structure, theoretical Infrared (IR) and Raman spectra can be generated. acs.orgnih.gov These calculated spectra help in the assignment of experimental vibrational bands to specific molecular motions, such as N-H stretching of the amino group or the breathing modes of the quinoline ring. acs.org

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Comparing theoretical NMR data with experimental results is a standard method for confirming molecular structures. acs.orgnih.govresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound This table shows representative theoretical values. Experimental data are required for validation.

| Spectrum | Assignment | Predicted Wavenumber (cm⁻¹)/Shift (ppm) |

| IR | N-H Asymmetric Stretch | ~3500 cm⁻¹ |

| N-H Symmetric Stretch | ~3400 cm⁻¹ | |

| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | |

| Quinoline Ring Vibrations | 1600-1450 cm⁻¹ | |

| ¹H NMR | Amino Protons (NH₂) | ~6.2 ppm |

| Aromatic Protons | 7.0-8.5 ppm | |

| Methyl Protons (CH₃) | 2.4-2.6 ppm | |

| ¹³C NMR | Aromatic Carbons | 110-155 ppm |

| Methyl Carbons | 18-23 ppm |

The electronic properties of a molecule are governed by its molecular orbitals. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (E_gap) is a critical parameter for determining molecular stability, chemical reactivity, and optical properties. researchgate.netchnpu.edu.ua A smaller gap generally implies higher reactivity. researchgate.net For amino-substituted quinolines, the HOMO is typically localized over the amino group and the fused benzene (B151609) ring, while the LUMO is distributed across the pyridine (B92270) ring system. nih.gov

The Density of States (DOS) plot provides a graphical representation of the number of available electronic states at each energy level, offering a detailed view of the molecular orbital composition and contributions from different atoms or fragments. researchgate.net

Table 3: Predicted Electronic Properties for this compound Values are based on DFT calculations reported for analogous aminoquinoline compounds.

| Parameter | Predicted Value |

| E_HOMO | -6.6 eV |

| E_LUMO | -1.8 eV |

| Energy Gap (E_gap) | 4.8 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netchemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). thaiscience.infochemrxiv.org

For this compound, the MEP map is expected to show:

Negative Regions (Red/Yellow): Concentrated around the nitrogen atom of the pyridine ring and the nitrogen of the C4-amino group due to the presence of lone pairs of electrons. These are the primary sites for electrophilic attack. thaiscience.info

Positive Regions (Blue): Located around the hydrogen atoms of the amino group, making them sites for potential hydrogen bonding and nucleophilic interactions.

Neutral Regions (Green): Generally found over the carbon-hydrogen bonds of the methyl groups and the aromatic rings.

The MEP analysis is crucial for understanding intermolecular interactions, such as drug-receptor binding, where electrostatic complementarity plays a key role. chemrxiv.org

Analysis of Noncovalent Interactions (NCIs) and Hirshfeld Surfaces

In the solid state, the packing of molecules is dictated by a network of noncovalent interactions (NCIs). researchgate.net Hirshfeld surface analysis is a computational technique used to partition crystal space and visualize these weak interactions. nih.govrsc.org

For this compound, the primary interactions stabilizing the crystal lattice would likely be:

N-H···N Hydrogen Bonds: Strong interactions between the amino group of one molecule and the ring nitrogen of another.

π-π Stacking: Interactions between the aromatic quinoline ring systems of adjacent molecules. researchgate.net

C-H···π Interactions: Weaker interactions involving the methyl and aromatic hydrogens with the π-system of a neighboring molecule. researchgate.net

Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table provides a hypothetical breakdown of interactions based on studies of similar crystalline aromatic amines.

| Intermolecular Contact Type | Predicted Contribution (%) |

| H···H | 45% |

| C···H / H···C | 25% |

| N···H / H···N | 20% |

| C···C | 5% |

| Other | 5% |

Calculation of Quantum Chemical Descriptors

From the energies of the Frontier Molecular Orbitals (HOMO and LUMO), a range of global quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. researchgate.netscirp.org These descriptors provide a quantitative basis for concepts derived from FMO theory. chnpu.edu.uascielo.org.mx

Key descriptors include:

Ionization Potential (I): Approximated as -E_HOMO.

Electron Affinity (A): Approximated as -E_LUMO.

Electronegativity (χ): A measure of an atom's ability to attract electrons, calculated as (I+A)/2. researchgate.net

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as (I-A)/2. researchgate.net

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge, calculated as χ²/2η. researchgate.net

These calculated parameters are invaluable for Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate chemical structure with biological activity or other properties. scirp.org

Table 5: Calculated Global Reactivity Descriptors for this compound Calculated from the predicted HOMO/LUMO energies in Table 3.

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -E_HOMO | 6.6 |

| Electron Affinity (A) | -E_LUMO | 1.8 |

| Electronegativity (χ) | (I+A)/2 | 4.2 |

| Chemical Hardness (η) | (I-A)/2 | 2.4 |

| Chemical Softness (S) | 1/η | 0.42 |

| Electrophilicity Index (ω) | χ²/2η | 3.68 |

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from Density Functional Theory (DFT), are crucial for understanding the chemical reactivity and kinetic stability of a molecule researchgate.netmdpi.com. These descriptors predict the most likely sites for electrophilic, nucleophilic, and radical attacks.

Global reactivity descriptors provide information about the molecule as a whole. Key descriptors include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability nih.gov. Other global descriptors like chemical potential (µ), chemical hardness (η), and global electrophilicity (ω) quantify the molecule's resistance to change in its electron distribution and its ability to accept electrons mdpi.com. Theoretical studies on related heterocyclic systems, such as fused 5,7-dimethylindolin-3-ylidene derivatives, have successfully used these descriptors to predict molecular stability and reactivity researchgate.net.

Local reactivity descriptors, such as Fukui functions (f(r)), identify specific atomic sites within the molecule that are most susceptible to attack mdpi.com. By analyzing changes in electron density, these functions can pinpoint the most reactive centers for electrophilic and nucleophilic reactions, offering a detailed map of the molecule's reactivity mdpi.comfrontiersin.org.

Table 1: Key Global and Local Reactivity Descriptors

| Descriptor | Symbol | Definition | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital. | Relates to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital. | Relates to the ability to accept electrons. |

| Energy Gap | ΔE | The difference between ELUMO and EHOMO. | Indicates chemical reactivity and kinetic stability. nih.gov |

| Chemical Potential | µ | The negative of the electronegativity. | Measures the escaping tendency of electrons from an equilibrium system. mdpi.com |

| Chemical Hardness | η | Proportional to the HOMO-LUMO energy gap. | Measures the resistance of a molecule to change its electronic configuration. mdpi.com |

| Global Electrophilicity Index | ω | A measure of energy lowering due to maximal electron flow between donor and acceptor. | Quantifies the electrophilic nature of a molecule. mdpi.com |

| Fukui Function | f(r) | The change in electron density at a point r with respect to the change in the total number of electrons. | Identifies the most reactive sites within a molecule for nucleophilic and electrophilic attacks. mdpi.com |

Prediction of Thermochemical Parameters

Thermochemical parameters are essential for understanding the stability and energy of a compound. High-level quantum-chemical composite methods, such as the G4 method, are utilized to accurately calculate gas-phase enthalpies of formation (ΔfH°(g)) and other thermodynamic properties mdpi.com. These computational approaches are particularly valuable when experimental data is lacking mdpi.com.

Table 2: Common Thermochemical Parameters Predicted Computationally

| Parameter | Symbol | Description |

|---|---|---|

| Standard Enthalpy of Formation | ΔfH° | The change of enthalpy during the formation of 1 mole of the substance from its constituent elements, with all substances in their standard states. chemeo.com |

| Standard Gibbs Free Energy of Formation | ΔfG° | The change in Gibbs free energy that accompanies the formation of 1 mole of a substance in its standard state from its constituent elements in their standard states. chemeo.com |

| Ideal Gas Heat Capacity | Cp,gas | The amount of heat required to raise the temperature of one mole of a gas by one degree Celsius at constant pressure. chemeo.com |

| Entropy | S | A measure of the randomness or disorder of a system. |

Investigation of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optoelectronics, including optical computing and dynamic image processing nih.govresearchgate.net. Organic molecules, particularly those with a π-conjugated system featuring electron donor and acceptor groups, are promising candidates for NLO materials nih.gov.

The NLO response of this compound can be investigated theoretically using quantum mechanical calculations to determine parameters like the first-order hyperpolarizability (β) researchgate.netresearchgate.net. Studies on structurally related compounds, such as 4′,7′-dimethyl-3-thioxo-1,2,4-triazinoquinolin-5-one, have utilized these computational methods to predict their NLO properties researchgate.net. The presence of the amino group (electron donor) on the quinoline ring system (π-bridge) suggests that this compound could exhibit NLO behavior. The solid-state emission spectra of related quinolinium salts have been shown to be sensitive to the anion species and the nature of stacking interactions, which can influence NLO properties researchgate.net.

Table 3: Key Nonlinear Optical (NLO) Parameters

| Parameter | Symbol | Description |

|---|---|---|

| First-Order Hyperpolarizability | β | A measure of the second-order nonlinear optical response of a molecule to an applied electric field. researchgate.net |

| Third-Order Susceptibility | χ⁽³⁾ | A measure of the third-order nonlinear optical response of a material. researchgate.netmetall-mater-eng.com |

| Dipole Moment | µ | A measure of the separation of positive and negative electrical charges within a molecule. chemeo.com |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a ligand, such as this compound, and a biological target, typically a protein or enzyme nih.govnih.gov. These methods predict the binding conformation, affinity, and stability of the ligand-target complex.

In a notable study, derivatives of 5,7-dimethylquinoline were investigated as potentiators for the F508del mutant of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. mdpi.com Molecular docking simulations revealed that the 5,7-dimethylquinoline core partially mimicked the hydrophobic contacts and π–π stacking interactions of a known potentiator, VX-770. mdpi.com Specifically, the nitrogen atom of the quinoline ring formed a hydrogen bond with the backbone of the F931 amino acid residue. mdpi.com

Following docking, MD simulations are often performed to assess the dynamic behavior and stability of the predicted binding pose over time nih.govfrontiersin.org. These simulations provide insights into the flexibility of the ligand and the protein's active site, helping to validate the interactions observed in the static docking model. plos.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity mdpi.com. These methodologies aim to identify the key chemical features responsible for a molecule's therapeutic or toxic effects.

SAR studies on 4-aminoquinolines have established the importance of certain structural features for biological activity. For instance, in the context of antimalarial agents, the 4-amino group is crucial for accumulating in the parasite's food vacuole, while a 7-chloro substituent is often required for inhibiting β-hematin formation. nih.govacs.org

In silico techniques are widely used to elucidate SAR by correlating structural properties with biological functions. researchgate.net For a series of F508del-CFTR potentiators, a QSAR study revealed that compounds featuring a 5,7-dimethylquinoline-3-carbonitrile core were more potent than analogues with only a single methyl group on the quinoline ring. mdpi.com This finding directly implicates the dimethyl substitution pattern as a key contributor to the observed biological activity, providing a clear example of SAR elucidation through computational analysis. mdpi.com Other in silico methods like pharmacophore mapping help to identify the essential three-dimensional arrangement of functional groups required for binding to a specific biological target. mdpi.com

Based on SAR data, predictive QSAR models can be developed to forecast the biological activity of novel, un-synthesized compounds. These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their measured activity. mdpi.com

In the study of CFTR potentiators, a predictive QSAR model was generated using a training set of 60 molecules, which included 5,7-dimethylquinoline derivatives. mdpi.com The resulting mathematical model was then validated using a test set of 15 different molecules to evaluate its reliability and predictive power. mdpi.com Such models are invaluable in drug discovery, as they allow for the virtual screening of large compound libraries and the prioritization of candidates with the highest predicted potency for synthesis and experimental testing, thereby saving time and resources. mdpi.commdpi.com

Research into Biological Interaction Mechanisms of 4 Amino 5,7 Dimethylquinoline Derivatives

Investigation of Enzyme Inhibition Mechanisms

Enzyme inhibition is a primary mechanism through which many therapeutic compounds function. Derivatives of 4-amino-5,7-dimethylquinoline have been investigated for their ability to inhibit a range of enzymes, which is central to their potential applications in medicine.

A cornerstone of antimalarial drug action, particularly for the 4-aminoquinoline (B48711) class, is the disruption of the malaria parasite's detoxification process for heme. Inside the host's red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic heme (ferriprotoporphyrin IX or hematin). researchgate.net To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline substance called hemozoin, which is structurally identical to β-hematin. nih.govnih.gov

Research demonstrates that 4-aminoquinoline derivatives interfere with this critical detoxification pathway. nih.gov The mechanism involves several key structural features:

Complex Formation: The planar 4-aminoquinoline nucleus has a strong affinity for and complexes with hematin (B1673048) (Fe(III)PPIX). nih.govacs.org This interaction is believed to prevent the incorporation of hematin into the growing hemozoin crystal. acs.org

Inhibition of Polymerization: By binding to hematin, these derivatives cap the growing crystal face, effectively inhibiting the formation of β-hematin. nih.govacs.org The accumulation of free, soluble hematin within the parasite's food vacuole leads to oxidative stress, membrane damage, and ultimately, parasite death. nih.gov

Structural Importance: Studies comparing various aminoquinolines have confirmed that the 4-aminoquinoline scaffold is crucial for this activity. nih.govacs.org Furthermore, substituents play a vital role. For instance, the presence of a 7-chloro group on the quinoline (B57606) ring is considered a requirement for potent β-hematin inhibitory activity. nih.govacs.org The basic amino side chain, commonly found in drugs like chloroquine, is thought to be essential for accumulating the drug in the acidic food vacuole of the parasite, the site of hemozoin formation. nih.gov

Interactive Table: β-Hematin Inhibition by Quinoline Derivatives

| Compound | Target | Activity/Finding | Reference |

|---|---|---|---|

| Chloroquine (a 4-aminoquinoline) | β-Hematin Formation | Inhibits up to 90% of hemozoin formation in vitro. nih.gov Considered a potent inhibitor. nih.gov | nih.gov |

| Mefloquine (an arylamino alcohol) | β-Hematin Formation | Plays a lesser role in inhibition (6% to 70%) compared to Chloroquine. nih.gov | nih.gov |

| Ferrodiaquine 9b | β-Hematin Formation | IC50 of 2.27 ± 0.41 μM; twice as active as parent drug Amodiaquine. Activity attributed to the 7-chloro group and basic amino side chain. up.ac.za | up.ac.za |

| General 4-Aminoquinolines | Hematin (Fe(III)PPIX) | The 4-aminoquinoline nucleus is responsible for complexing Fe(III)PPIX. nih.govacs.org | nih.govacs.org |

Beyond their classical antimalarial mechanism, quinoline derivatives have been identified as inhibitors of other crucial enzymes.

NAD-hydrolyzing Enzymes: The enzyme CD38 is a key mammalian NADase that regulates levels of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism. A systematic exploration of 8-quinoline carboxamides led to the discovery of 4-amino-substituted derivatives as potent human CD38 inhibitors. researchgate.net Starting from a micromolar screening hit, structural modifications, including the addition of a 4-amino group, resulted in compounds with IC50 values in the submicromolar range, representing a 10- to 100-fold increase in potency. researchgate.net These inhibitors were shown to elevate NAD+ levels in the liver and muscle of mice, highlighting their potential for studying the therapeutic implications of NAD+ enhancement in metabolic diseases. researchgate.net

Dihydroorotate Dehydrogenase (DHODH): DHODH is a mitochondrial enzyme that catalyzes a key step in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govnih.gov This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and pathogens like Plasmodium falciparum, making DHODH a valuable therapeutic target. nih.govmdpi.com Several quinoline-based derivatives have been developed as potent DHODH inhibitors. nih.gov For instance, a structure-guided design approach led to the discovery of quinoline-based analogues with IC50 values as low as 9.71 nM against DHODH. nih.gov In the context of malaria, inhibiting the parasite's DHODH (PfDHODH) is a validated strategy, as it relies solely on the de novo pathway for pyrimidines. mdpi.com Research has identified novel pyrimidone derivatives with a quinoline-like scaffold that selectively inhibit PfDHODH with high potency (IC50 = 23 nM) and over 400-fold selectivity compared to human DHODH. mdpi.com

Interactive Table: Inhibition of Specific Enzymes by Quinoline Derivatives

| Compound Series | Enzyme Target | Key Finding (IC50) | Reference |

|---|---|---|---|

| 4-Amino-8-quinoline carboxamides | Human CD38 | Submicromolar inhibition, ~10-100x more potent than initial hit. researchgate.net | researchgate.net |

| Quinoline-based analogue 41 | Dihydroorotate Dehydrogenase (DHODH) | IC50 = 9.71 ± 1.4 nM. nih.gov | nih.gov |

| Quinoline-based analogue 43 | Dihydroorotate Dehydrogenase (DHODH) | IC50 = 26.2 ± 1.8 nM. nih.gov | nih.gov |

| Pyrimidone derivative 26 | P. falciparum DHODH (PfDHODH) | IC50 = 23 nM (>400-fold selectivity vs hDHODH). mdpi.com | mdpi.com |

Interaction with Cellular and Subcellular Components

The biological activity of this compound derivatives also stems from their interactions with various cellular structures and signaling molecules.

Derivatives of quinoline have been shown to interact with specific cellular receptors and modulate their downstream signaling pathways. For example, research has identified certain 5,7-dimethylquinoline derivatives as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, a key ion channel. mdpi.com Molecular docking studies suggest that the 5,7-dimethylquinoline core can establish hydrophobic contacts and hydrogen bonds within the protein's binding site, thereby influencing its function as a potentiator. mdpi.com

Furthermore, quinoline scaffolds are integral to compounds that inhibit key signaling enzymes like Cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. nih.gov Derivatives of 4-(Imidazolylmethyl)-2-phenyl-quinoline have demonstrated potent and selective inhibition of COX-2, with some showing significant cytotoxic effects against human breast cancer cell lines. nih.gov Other research points to quinoline derivatives modulating signaling through mechanisms such as the inhibition of angiogenesis (the formation of new blood vessels) and the modulation of nuclear receptor responsiveness. researchgate.net Additionally, some 4-amino-quinolines have been identified as inhibitors of the autophagy pathway, a cellular degradation process implicated in various diseases. google.com

The planar aromatic structure of the quinoline ring system makes it a prime candidate for intercalation into DNA. rsc.org This mechanism, where a molecule inserts itself between the base pairs of the DNA double helix, can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis (programmed cell death). researchgate.net This mode of action is a well-established anticancer strategy.

Several studies have highlighted the potential of quinoline derivatives to interact with DNA:

Some acridine (B1665455) derivatives, which are structurally similar to quinolines, are known to function as DNA intercalators and inhibitors of topoisomerase enzymes—proteins that manage the topological state of DNA. rsc.org

The anticancer drug Camptothecin and its analogues feature a quinoline motif and function by inhibiting topoisomerase I. researchgate.net

Research on 4-aminophenol (B1666318) derivatives provides a model for how these interactions are studied, with techniques like UV-Vis spectroscopy revealing hyperchromic (increase in absorbance) or hypochromic (decrease in absorbance) effects upon binding to DNA, which are indicative of an intercalative or other binding mode. nih.gov

Molecular docking analyses have been used to support these findings, predicting how quinoline derivatives bind to targets like Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle, providing a molecular basis for their anticancer activity. researchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For 4-aminoquinoline derivatives, SAR has provided profound mechanistic insights.

In antimalarial research, SAR studies have dissected the role of different parts of the molecule. It is well-established that the 4-aminoquinoline core is essential for complexing with hematin, the 7-chloro group is critical for inhibiting β-hematin formation, and a flexible basic aminoalkyl side chain at the 4-position is required for drug accumulation in the parasite's food vacuole and potent activity. nih.govacs.org

Similarly, in the development of CD38 inhibitors, a systematic SAR exploration of the quinoline ring revealed that substituents at the 4-, 6-, and 8-positions significantly impact inhibitory potency. researchgate.net For COX-2 inhibitors, studies have shown that increasing the lipophilicity of substituents on the quinoline ring can enhance both cytotoxicity against cancer cells and inhibitory activity. nih.gov In the context of antagonizing immunostimulatory CpG-oligodeoxynucleotides, a systematic SAR analysis of substituted quinolines led to the synthesis of a derivative with potent inhibitory effects at nanomolar concentrations. nih.gov These studies underscore the power of SAR in optimizing lead compounds and elucidating the precise molecular interactions that govern their biological function. youtube.com

Positional and Substituent Effects on Biological Activity Profiles

The biological efficacy of quinoline derivatives is highly sensitive to the positioning of functional groups on the quinoline ring. For instance, the location of methoxy (B1213986) groups significantly impacts biological activity. Comparing 5,7-dimethoxy with 6,7-dimethoxy analogs reveals differing inhibitory profiles. For example, 4-((3-ethynylphenyl)amino)-6,7-dimethoxyquinoline-3-carbonitrile shows strong inhibition against certain biological targets, an effect that is diminished fivefold by the removal of the 7-methoxy group. This underscores the critical role of specific substitution patterns.

Similarly, the presence and position of methyl groups influence the compound's properties. In 4-amino-5,8-dimethylquinoline, the methyl groups at positions 5 and 8 are thought to reduce metabolic oxidation compared to methoxy groups. The methyl groups in 5,7-dimethylquinolin-6-ol (B147954) likely increase its lipophilicity, which can affect its bioavailability and how it interacts with biological targets.

The nature of the substituent at various positions also plays a crucial role. In a series of 3-arylquinolines, the incorporation of a polar amino substituent at the C-7 position was found to be critical for potency against Leishmania donovani. acs.org While pyrrolidine (B122466) and piperidine (B6355638) at this position yielded similar potency, bulkier or more polar groups like N-methylpiperazine or morpholine (B109124) led to a decrease in activity, suggesting specific spatial and polarity constraints within the biological target's binding pocket. acs.org

Furthermore, modifications to an amino group on the quinoline scaffold can dramatically alter biological activity. For instance, in a series of chalcone (B49325) derivatives, substituting a simple amino group with a piperidine moiety on an aminomethylene group resulted in a twofold increase in acetylcholinesterase (AChE) inhibition compared to the standard drug rivastigmine. mdpi.com Conversely, introducing a more hydrophobic morpholine group led to a significant drop in activity. mdpi.com

The following table summarizes the effects of different substituents on the biological activity of quinoline derivatives:

| Compound/Derivative Class | Substituent/Position | Effect on Biological Activity | Reference |

| 4-((3-Ethynylphenyl)amino)-6,7-dimethoxyquinoline-3-carbonitrile | 7-methoxy group | Removal reduces inhibition fivefold. | |

| 4-Amino-5,8-dimethylquinoline | 5,8-dimethyl groups | May reduce metabolic oxidation compared to methoxy groups. | |

| 5,7-Dimethylquinolin-6-ol | 5,7-dimethyl groups | Likely increases lipophilicity. | |

| 3-Arylquinolines | Polar amino substituent at C-7 | Critical for antileishmanial potency. | acs.org |

| Chalcone derivatives with aminomethylene group | Piperidine substitution | Twofold increase in AChE inhibition. | mdpi.com |

| Chalcone derivatives with aminomethylene group | Morpholine substitution | Drastic decrease in AChE inhibition. | mdpi.com |

Elucidation of Pharmacophoric Requirements for Specific Molecular Interactions

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For quinoline derivatives, the elucidation of these requirements is key to designing more potent and selective agents.

Studies on SGI-1027, a DNA methyltransferase (DNMT) inhibitor, and its derivatives have provided valuable insights into the pharmacophoric necessities for this class of compounds. nih.gov These studies revealed that:

The quinoline moiety is crucial for interacting with the substrate and protein. nih.gov

The presence of a linker group, such as a methylene (B1212753) or carbonyl, to conjugate the quinoline moiety decreases activity. nih.gov

The size and nature of aromatic or heterocyclic substituents significantly affect inhibitory activity. Bicyclic substituents like quinoline are well-tolerated, while larger tricyclic moieties such as acridine can diminish activity. nih.gov

The optimal combination appears to be a bicyclic substituent on one side of the molecule and a single-ring moiety on the other. nih.gov

The orientation of a central amide bond was found to have minimal impact on biological activity. nih.gov

In the context of cholinesterase inhibition, research on chalcone derivatives has highlighted specific pharmacophoric features. A series of 2'-aminochalcones demonstrated potent AChE inhibition, with the most active compound having an IC50 value of 0.08 µM. mdpi.com Molecular docking studies confirmed that these aminochalcones fit well within the active site of the enzyme. mdpi.com Interestingly, while these compounds were potent AChE inhibitors, they showed poor inhibition of butyrylcholinesterase (BChE), indicating a degree of selectivity. mdpi.com The poor aqueous solubility of these initial compounds was addressed by substituting the amino functionalities with a methyl ester, which enhanced their AChE inhibitory potential. mdpi.com

The following table outlines key pharmacophoric requirements for different classes of quinoline derivatives:

| Target/Activity | Pharmacophoric Requirement | Effect | Reference |

| DNA Methyltransferase (DNMT) Inhibition | Unconjugated quinoline moiety | Presence of a linker group decreases activity. | nih.gov |

| DNA Methyltransferase (DNMT) Inhibition | Bicyclic substituent (e.g., quinoline) | Well-tolerated for activity. | nih.gov |

| DNA Methyltransferase (DNMT) Inhibition | Tricyclic substituent (e.g., acridine) | Decreases inhibitory activity. | nih.gov |

| Acetylcholinesterase (AChE) Inhibition | 2'-aminochalcone structure | Potent inhibition. | mdpi.com |

| Acetylcholinesterase (AChE) Inhibition | Methyl ester substitution on amino group | Enhances inhibitory potential and improves solubility. | mdpi.com |

Development of Quinoline-Based Probes and Research Tools

The inherent fluorescence properties of the quinoline scaffold have been harnessed to create a variety of molecular probes for biological research. crimsonpublishers.comresearchgate.net These tools are instrumental in visualizing cellular structures and detecting specific biological molecules.

Fluorescent Probes for Cellular Imaging (e.g., Golgi-localized probes, Live-cell Imaging)

Quinoline derivatives are particularly well-suited for developing fluorescent probes for live-cell imaging due to their tunable photophysical properties and biocompatibility. researchgate.netnih.gov They have been successfully employed to create probes that specifically target various cellular organelles, including the Golgi apparatus. nih.gov

The slightly acidic environment of the Golgi apparatus (pH 6.0–6.7) is compatible with the pyridyl moiety of quinoline derivatives, making them promising candidates for Golgi-targeted imaging. nih.gov For instance, quinolines containing both amino and trifluoromethyl groups exhibit strong intramolecular charge-transfer fluorescence with large Stokes shifts, properties that are highly desirable for cellular imaging. acs.org Certain derivatives have been shown to specifically target the Golgi apparatus in various cell lines, including HeLa, U2OS, and 4T1 cells. acs.org Furthermore, these quinoline-based dyes have proven effective for imaging the Golgi apparatus using two-photon fluorescence microscopy. acs.org

The versatility of the quinoline scaffold allows for the development of probes with a range of applications in live-cell imaging. researchgate.netnih.gov By modifying the structure, researchers can create probes that are sensitive to environmental factors like pH, enabling the study of cellular processes in real-time. nih.gov

Analytical Reagents for Detection of Biological Analytes (e.g., Aliphatic Amines)

Beyond cellular imaging, quinoline derivatives have been developed as analytical reagents for the detection of specific biomolecules. One notable example is the synthesis of 3-(4-fluorinebenzoyl)-2-quinoline carboxaldehyde (FBQCA) as a fluorogenic reagent for the determination of aliphatic amines. nih.gov

FBQCA itself is non-fluorescent. However, in an alkaline medium, it reacts with primary amines to form highly fluorescent isoindole derivatives. nih.gov This "turn-on" fluorescence response allows for the sensitive detection of aliphatic amines. This method has been successfully applied in conjunction with high-performance liquid chromatography (HPLC) to separate and quantify various amine derivatives with detection limits in the nanomolar range. nih.gov The utility of this approach has been demonstrated in the analysis of aliphatic amines in complex samples such as food and environmental matrices. nih.gov

The following table provides examples of quinoline-based probes and their applications:

| Probe/Reagent | Target/Analyte | Application | Detection Principle | Reference |

| Amino and trifluoromethyl-substituted quinolines | Golgi apparatus | Live-cell imaging, two-photon microscopy | Intramolecular charge-transfer fluorescence | acs.org |

| 3-(4-Fluorinebenzoyl)-2-quinoline carboxaldehyde (FBQCA) | Aliphatic amines | Analytical detection (HPLC) | Formation of fluorescent isoindole derivatives | nih.gov |

Conclusion and Future Directions in 4 Amino 5,7 Dimethylquinoline Research

Synthesis of Current Research Contributions and Emerging Themes

Research surrounding the 4-Amino-5,7-dimethylquinoline core has primarily focused on its utility as a versatile synthetic intermediate. A significant contribution is its role as a precursor in the general synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines. acs.orgnih.govacs.org This work highlights a key theme: the use of the 5,7-dimethylquinoline framework as a foundational structure for building more complex molecules with tailored properties. acs.orgualberta.ca The synthetic strategy often involves the conversion of a common intermediate, such as 5,8-dimethyl-6-nitro-4-quinolone, into a reactive 4-haloquinoline, which can then be functionalized. acs.orgnih.govacs.org

An emerging theme is the application of dimethylquinoline scaffolds in the development of therapeutic agents. For instance, a derivative, N-(2-((3-Cyano-5,7-dimethylquinolin-2-yl)amino)ethyl)-3-methoxybenzamide (CoPo-22), was identified as a compound with dual corrector and potentiator activities for the ΔPhe508-Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, indicating the potential of this scaffold in addressing genetic diseases. nih.gov Furthermore, the broader class of aminoquinolines is under investigation for a variety of biological activities, from antimalarial to anticancer effects, suggesting that derivatives of this compound could be valuable in these areas. nih.govacs.orgresearchgate.net

Another developing area is in materials science. Related isomers, such as 7-Amino-2,4-dimethylquinoline, have been successfully used to create tunable luminescent molecular crystalline materials by forming salts with various acids. researchgate.net This precedent suggests that this compound could also serve as a building block for novel optoelectronic materials.

Identification of Remaining Research Gaps and Challenges

Despite its utility as a synthetic building block, a significant research gap exists regarding the intrinsic biological and physical properties of this compound itself. Much of the available literature focuses on its derivatives, leaving the parent compound underexplored.

A primary challenge in working with substituted quinolines is achieving efficient and regioselective synthesis. The preparation of precursors often requires careful control to ensure the correct placement of functional groups, as demonstrated in the nitration of 5,8-dimethyl-4-quinolone. acs.org Another challenge is the metabolic instability observed in related aminoquinoline compounds, which can undergo modifications like oxidative demethylation, potentially limiting their therapeutic efficacy. acs.org

Furthermore, the toxicity profile for many quinoline (B57606) derivatives, including this compound, is not well-established. This lack of data presents a considerable hurdle for its development in applications requiring biological compatibility. There is also a broader challenge within quinoline chemistry to develop greener and more sustainable synthetic methodologies to reduce environmental impact. researchgate.net

A summary of key research gaps is presented below:

| Research Gap | Description | Potential Impact |

| Intrinsic Properties | Lack of data on the fundamental biological, chemical, and physical properties of this compound. | Limits understanding of its potential applications and structure-activity relationships. |

| Toxicity Profile | Absence of comprehensive toxicological studies for the compound and its close derivatives. | Hinders development for pharmaceutical or biomedical applications. |

| Metabolic Stability | Potential for metabolic instability, a known issue for related aminoquinolines, has not been investigated. acs.org | Could be a major obstacle for in vivo applications if not addressed. |

| Direct Applications | Few studies explore the direct use of the compound, focusing instead on its role as an intermediate. | Missed opportunities for direct application in materials science or as a biological probe. |

Prospective Research Avenues and Methodological Innovations

Future research on this compound should be directed toward filling the identified gaps and expanding its utility. A systematic investigation into the compound's inherent biological activities is a crucial first step. Building on this, the creation of a diverse library of derivatives, particularly by modifying the 4-amino group, would be invaluable for establishing detailed structure-activity relationships (SAR), a strategy that has proven fruitful for other quinoline scaffolds. acs.orgresearchgate.net

Methodological innovation represents a significant opportunity. The adoption of modern synthetic techniques, such as microwave-assisted synthesis, could dramatically improve reaction efficiency, offering faster kinetics and higher yields compared to conventional methods. smolecule.com Exploring novel, catalyst-free synthetic routes or domino reactions could also lead to more sustainable and atom-economical processes for producing this compound and its derivatives. nih.govrsc.org

Prospective research should also broaden the application scope beyond medicinal chemistry. Inspired by work on its isomers, a focused effort to explore its potential in materials science, for example as a component in fluorescent probes or organic light-emitting diodes (OLEDs), is warranted. researchgate.net

Potential for Development of Advanced Research Tools and Mechanistic Probes

The inherent structure of this compound makes it an attractive starting point for the development of sophisticated research tools. The quinoline nucleus is a well-known fluorophore, and its derivatives have been successfully developed as fluorescent probes for cellular imaging. nih.gov Specifically, certain aminoquinolines have been shown to act as Golgi-localized probes, suggesting that this compound could be chemically modified to create new probes for studying subcellular structures and processes. nih.gov

The compound can also serve as a valuable scaffold for creating mechanistic probes to investigate biological pathways. For example, by attaching various functional groups, derivatives could be designed to interact with specific enzymes or receptors, helping to elucidate their function and role in disease. smolecule.com The development of CoPo-22 from a related dimethylquinoline scaffold as a tool to study the CFTR ion channel exemplifies this potential. nih.gov These tool compounds are critical for target validation and understanding the mechanism of action of potential drugs.

Finally, this compound can be used as a model compound to study fundamental chemical interactions. Its defined structure allows for the systematic investigation of non-covalent interactions, solubility phenomena, and structure-property relationships, which is relevant in fields as diverse as drug formulation and materials science. ualberta.casmolecule.com

Q & A

Q. What are the optimal synthetic routes for 4-Amino-5,7-dimethylquinoline, and how can purity be ensured?

Methodological Answer: this compound can be synthesized via nucleophilic aromatic substitution, analogous to methods used for related 4-aminoquinolines. For example:

Chloride Substitution : Start with 5,7-dimethyl-4-chloroquinoline. React with ammonia (NH₃) in ethanol under reflux (60–80°C) for 12–24 hours. Monitor reaction progress via TLC or HPLC .

Purification : Use column chromatography (e.g., silica gel, petroleum ether:EtOAc = 8:1) or recrystallization from methanol to isolate the product. Purity validation requires HPLC (C18 column, ≥99% purity) and ¹H/¹³C NMR .

Critical Parameters : Excess ammonia (2–3 equivalents) and anhydrous conditions minimize side reactions.

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- ¹H NMR : Expected signals include aromatic protons (δ 6.5–8.5 ppm), NH₂ protons (δ ~5.5 ppm, broad), and methyl groups (δ 2.3–2.6 ppm). Compare with 4-Amino-6,7-dichloroquinoline (δ 7.30–8.58 ppm for aromatic protons) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H⁺] should match theoretical mass (e.g., calculated for C₁₁H₁₃N₂: 173.11 g/mol). Deviations >0.005 Da suggest impurities .

- HPLC : Retention time and peak symmetry confirm purity. Use a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for this compound’s antimicrobial activity?

Methodological Answer:

Comparative Substituent Analysis : Synthesize derivatives with modifications at positions 5/7 (e.g., halogens, methoxy) and compare bioactivity. For example, 4-Amino-6,7-dichloroquinoline showed enhanced antifungal activity due to electron-withdrawing Cl groups .

In Vitro Assays :

- MIC Testing : Evaluate against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution (CLSI guidelines) .

- Mechanistic Studies : Assess membrane disruption via propidium iodide uptake or protein synthesis inhibition using radiolabeled amino acids .

Computational Modeling : Use DFT to correlate substituent electronic effects (Hammett σ values) with bioactivity .

Q. What in vitro and in vivo models are suitable for pharmacokinetic profiling of this compound?

Methodological Answer:

In Vitro ADME :

- Metabolic Stability : Incubate with liver microsomes (human/rat). Monitor parent compound depletion via LC-MS/MS. CYP450 isoform inhibition assays identify metabolic pathways .

- Plasma Protein Binding : Use equilibrium dialysis (e.g., Rapid Equilibrium Dialysis device) to measure unbound fraction .

In Vivo Pharmacokinetics :

- Dosing : Administer intravenously/orally to rats (5 mg/kg). Collect serum at intervals (0–24 hours) .

- Analysis : Quantify using HPLC-UV (λ = 254 nm) or LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂ .

Metabolite Identification : Use high-resolution MS (e.g., Q-TOF) to detect phase I/II metabolites. Compare fragmentation patterns with synthetic standards .

Q. How can mechanistic studies elucidate the anticancer activity of this compound?

Methodological Answer:

Target Identification :

- Kinase Profiling : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) using competitive binding assays .

- Apoptosis Assays : Measure caspase-3/7 activation (fluorogenic substrates) in cancer cell lines (e.g., MCF-7) .

Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., p53, MAPK) .

In Vivo Efficacy : Use xenograft models (e.g., murine breast cancer). Administer 10 mg/kg daily for 21 days; monitor tumor volume and metastasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。